N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt
Description
Historical Context and Discovery
The discovery of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide sodium salt is intertwined with the metabolic study of acetaminophen. Paracetamol, first synthesized in 1878, became a focal point for research into its metabolic pathways in the mid-20th century. In 1947, Lester and Greenberg identified sulfated and glucuronidated metabolites of acetaminophen in human blood and urine, laying the groundwork for understanding its conjugation mechanisms. By the 1950s, advances in chromatography and spectrometry enabled the isolation and characterization of this sulfated metabolite, confirming its structure as a phenol sulfate derivative.
The compound’s synthesis pathways were later refined to support pharmaceutical research, with modern methods involving sulfation of 4-hydroxyacetanilide using sulfur trioxide complexes or enzymatic catalysis via sulfotransferases. Its commercial availability as a biochemical reagent emerged in the late 20th century, facilitating studies on drug metabolism and detoxification.
Nomenclature and Chemical Identification
IUPAC Name and Structural Features
The IUPAC name N-(4-hydroxy-3-sulfooxyphenyl)acetamide sodium salt reflects its structure:
Key Identifiers
Classification within Phenylsulfate Family
Phenylsulfates are defined by a sulfate ester group (-OSO₃⁻) attached to a phenyl ring. This compound falls into this category, sharing structural similarities with:
- Phenol sulfate (HMDB0060015): A simpler phenylsulfate lacking the acetamide moiety.
- Acetaminophen sulfate (HMDB0059911): A positional isomer sulfated at the 4-hydroxy group.
Comparative Table: Key Phenylsulfates
| Compound | Molecular Formula | Sulfation Position | Key Functional Groups |
|---|---|---|---|
| This compound | C₈H₈NNaO₆S | 3 | Acetamide, hydroxyl |
| Acetaminophen sulfate | C₈H₉NO₅S | 4 | Acetamide, hydroxyl |
| Phenol sulfate | C₆H₆O₄S | 1 | Hydroxyl |
This classification underscores its role as a modified phenolic compound with enhanced solubility and metabolic stability compared to non-sulfated analogs.
Significance in Biochemical and Pharmaceutical Research
Metabolic Pathways
- Acetaminophen Detoxification : Approximately 25–35% of ingested acetaminophen undergoes sulfation by sulfotransferases (SULT1A1, SULT1A3, SULT1C4) in the liver and intestines to form this metabolite. The sulfate group increases hydrophilicity, facilitating renal excretion.
- Enzyme Kinetics : SULT1C4 exhibits the highest catalytic efficiency (Km = 12 µM, Vmax = 8.2 nmol/min/mg) for this reaction, followed by SULT1A1 and SULT1A3.
Research Applications
- Drug Metabolism Studies : Used to investigate interspecies differences in sulfation capacity and drug-drug interactions.
- Biomarker Development : Quantified in urine and plasma to assess acetaminophen exposure and metabolic health.
- Therapeutic Exploration : Preclinical studies suggest sulfated metabolites may modulate oxidative stress pathways, though mechanisms remain under investigation.
Properties
IUPAC Name |
sodium;(5-acetamido-2-hydroxyphenyl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6S.Na/c1-5(10)9-6-2-3-7(11)8(4-6)15-16(12,13)14;/h2-4,11H,1H3,(H,9,10)(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFRSAAGHPZJQJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The sulfonation of acetaminophen’s phenolic hydroxyl group forms the basis of this method. Sulfuric acid acts as both the sulfonating agent and solvent, with sodium hydroxide used for neutralization to yield the sodium salt. The reaction proceeds via electrophilic aromatic substitution, where the sulfate group (-OSO3−) replaces the hydrogen on the phenolic ring’s meta position relative to the acetamide group.
Key reagents :
-
Acetaminophen (APAP, ≥98% purity)
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Concentrated sulfuric acid (H2SO4, 95–98%)
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Sodium hydroxide (NaOH, pellets)
Synthetic Procedure
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Sulfonation : APAP (1 mol) is slowly added to H2SO4 (5 mol) at 0–5°C under nitrogen atmosphere, stirred for 4–6 hours.
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Quenching : The reaction mixture is poured into ice-cold water (1:10 v/v) to precipitate the intermediate sulfonic acid.
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Neutralization : NaOH (2.2 mol) is added to adjust the pH to 7.0–7.5, forming the sodium salt.
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Purification : The crude product is recrystallized from ethanol-water (1:3) and dried under vacuum at 40°C.
Yield and Purity :
Optimization Insights
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Temperature Control : Maintaining 0–5°C prevents side reactions, such as over-sulfonation or decomposition.
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Stoichiometry : A 5:1 molar ratio of H2SO4 to APAP ensures complete sulfonation without charring.
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Neutralization Rate : Slow NaOH addition minimizes local overheating, preserving product stability.
Metal Salt Formation via Hydroxide Reactions
Alkali Metal Hydroxide Method
This approach involves reacting acetaminophen with sodium hydroxide in aqueous or mixed solvents, followed by isolation of the sodium salt.
Procedure :
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Dissolution : APAP (1 mol) and NaOH (1.1 mol) are dissolved in water:acetonitrile (3:1 v/v) at 25°C.
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Precipitation : Adding isopropanol (2:1 v/v) induces crystallization.
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Recovery : The precipitate is vacuum-filtered, washed with cold isopropanol, and dried at 50°C.
Key Data :
Calcium Salt Conversion
The sodium salt can be converted to calcium salt via cation exchange, though this is less common for APAPS:
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Ion Exchange : APAPS sodium salt (1 mol) is stirred with CaCl2 (0.5 mol) in water at 25°C for 2 hours.
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Isolation : The calcium salt precipitates and is dried under vacuum.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Direct Sulfonation | High purity (97%), established protocol | Corrosive reagents, low yield |
| Hydroxide Reaction | Scalable, rapid dissolution | Requires strict pH control |
Industrial Applications
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Pharmaceuticals : The hydroxide method is preferred for tablet formulations due to enhanced dissolution rates.
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Analytical Standards : Direct sulfonation yields high-purity APAPS for metabolite studies.
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has been used in the treatment of tuberculosis and is being investigated for other therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt involves its interaction with specific molecular targets and pathways. It is believed to inhibit the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting its anti-tuberculosis effects. The compound may also interact with other molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Structural Differentiation and Implications
- Halogen vs. Sulfonate : N-(3-Fluoro-4-hydroxyphenyl)acetamide lacks the sulfonate group, reducing solubility but improving membrane permeability. Fluorine’s electronegativity may enhance binding to enzymes like cyclooxygenase .
- Sulfonamide vs. Sulfonate : Sulfonamide derivatives (e.g., N-(4-Sulfamoylphenyl)acetamide) exhibit diuretic activity via carbonic anhydrase inhibition, whereas the sulfonate group in the target compound may favor anti-inflammatory effects through COX-2 interaction .
Physicochemical Properties
- Solubility: The sodium salt form of the target compound ensures high water solubility (>100 mg/mL), critical for parenteral formulations. In contrast, non-ionic analogs like N-(3-Fluoro-4-hydroxyphenyl)acetamide require co-solvents for delivery .
- Stability : The sulfooxy group may confer hydrolytic stability at physiological pH compared to ester-containing analogs .
Biological Activity
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide sodium salt, also known by its CAS number 60603-11-4, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C8H8NNaO6
- Molecular Weight : 269.21 g/mol
- Structure : The compound features a sulfonate group, which enhances its solubility and bioavailability in aqueous environments.
The biological activity of this compound is primarily attributed to its role as a penetration enhancer for various pharmaceutical compounds. Research indicates that compounds with similar structures can facilitate the oral absorption of peptides and other drugs by altering membrane permeability.
Key Mechanisms:
- Transcellular Permeation : The compound enhances drug absorption by promoting transcellular transport across epithelial barriers, likely through non-covalent interactions that increase hydrophobicity and disrupt lipid bilayers.
- Inhibition of Proteolytic Enzymes : It may suppress enzymatic degradation in the gastrointestinal tract, thus preserving the integrity of sensitive compounds during absorption.
1. Pharmacokinetic Studies
Recent studies have explored the pharmacokinetics of this compound in vivo. For instance, a study involving male Wistar rats demonstrated that formulations containing this compound significantly improved the bioavailability of peptide drugs like semaglutide when compared to traditional delivery methods .
| Study Parameter | Control Group (Without Enhancer) | Test Group (With Enhancer) |
|---|---|---|
| Bioavailability (%) | <1% | 5% |
| Time to Maximum Concentration (Tmax) | 2 hours | 1 hour |
2. Toxicity and Safety
The safety profile of this compound has been evaluated in various toxicity studies. Preliminary findings suggest that it exhibits low toxicity at therapeutic doses, making it suitable for further development in pharmaceutical applications .
Applications
Given its biological activity, this compound has potential applications in:
- Drug Formulation : As a penetration enhancer for oral delivery systems.
- Therapeutic Use : In formulations aimed at improving the bioavailability of poorly soluble drugs.
- Research Tool : For studying membrane transport mechanisms and drug absorption kinetics.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) can identify protons in the acetamide and sulfated phenolic groups, while Fourier-Transform Infrared Spectroscopy (FT-IR) verifies functional groups (e.g., S=O stretching at ~1250 cm⁻¹ for sulfates). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, as referenced in analytical standards for related sulfated compounds .
- Data Reference : CAS No. 32113-41-0 and synonyms like "Paracetamol sulfate potassium salt" are critical for cross-referencing spectral libraries .
Q. What are the solubility characteristics of this compound in aqueous and organic solvents?
- Methodological Answer : As a sodium salt, it is highly soluble in water due to ionic dissociation. For organic solvents, polarity dictates solubility: moderate in dimethyl sulfoxide (DMSO) but low in non-polar solvents like hexane. Experimental verification involves stepwise addition of solvent to a saturated solution, followed by gravimetric analysis .
- Relevant Protocol : Follow standardized solubility testing as per ASTM methods, similar to protocols for classifying soluble vs. insoluble salts .
Q. What synthetic routes are recommended for preparing this compound in a research setting?
- Methodological Answer : Synthesis typically involves sulfation of the parent phenolic compound (e.g., 4-hydroxyacetanilide) using sulfur trioxide complexes in anhydrous conditions. The sodium salt is formed via neutralization with NaOH. Purification steps include recrystallization from ethanol-water mixtures and dialysis to remove unreacted reagents .
- Key Reaction :
4-Hydroxyacetanilide + SO₃·Pyridine → Sulfated intermediate → Neutralization with NaOH → Target compound
Advanced Research Questions
Q. How does the sulfated phenolic group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The sulfate ester group is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Stability studies involve incubating the compound in buffers across a pH range (1–12) and monitoring degradation via HPLC. For example, at pH 2, hydrolysis releases free sulfate and regenerates the parent phenol .
- Data Insight : Hydrolysis rates correlate with temperature; Arrhenius plots can predict shelf-life under storage conditions .
Q. What experimental strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) predict interaction sites, validated by mutagenesis studies on target proteins. For example, sulfated phenols often bind to heparin-binding domains in proteins .
- Case Study : Analogous compounds like N-(4-acetamidophenyl) derivatives show affinity for neurotransmitter transporters, suggesting similar assays for this compound .
Q. Which analytical techniques are optimal for detecting trace impurities in research-grade batches?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) in negative ion mode detects sulfated impurities at ppm levels. For inorganic residues (e.g., excess Na⁺), inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Reference standards for common impurities (e.g., desulfated byproducts) are essential .
- Table: Common Impurities and Detection Limits
| Impurity | Detection Method | Limit of Detection |
|---|---|---|
| Free 4-hydroxyacetanilide | HPLC-UV | 0.1% |
| Sodium sulfate | ICP-MS | 10 ppm |
Methodological Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
